1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene
Description
1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene is a sulfur-containing aromatic compound featuring two 4-chlorophenyl groups connected via a butyl chain with sulfanyl (-S-) linkages. Its molecular structure includes a central butyl spacer (-(CH₂)₄-) flanked by two sulfanyl groups, each attached to a chlorinated benzene ring.
Properties
IUPAC Name |
1-chloro-4-[4-(4-chlorophenyl)sulfanylbutylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2S2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIXZVKTIWEDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCCSC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968956 | |
| Record name | 1,1'-(Butane-1,4-diyldisulfanediyl)bis(4-chlorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-96-1 | |
| Record name | NSC12552 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Butane-1,4-diyldisulfanediyl)bis(4-chlorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with 4-[(4-chlorophenyl)sulfanyl]butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the sulfanyl groups to thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or aniline in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or dechlorinated products.
Scientific Research Applications
1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential use in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene depends on its specific application. In biological systems, it may interact with cellular components such as proteins or DNA, leading to various biological effects. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Structural and Physical Properties
Key Comparative Insights:
Chain Length and Flexibility: The target compound’s butyl chain provides greater conformational flexibility compared to the methyl bridge in Bis(4-chlorophenylthio)methane or the chloromethyl group in Chloromethyl 4-chlorophenyl sulfide . This flexibility may enhance interactions with biological targets or improve solubility in nonpolar media.
Functional Groups and Reactivity :
- Sulfanyl (-S-) groups in the target compound are less oxidized than sulfone (-SO₂) groups in 4-Chlorophenyl phenyl sulfone , making the target more nucleophilic and reactive in substitution reactions.
- The hydroxyl group in 4-(4-Chlorophenyl)sulfanylbutan-1-ol increases hydrophilicity, contrasting with the target’s purely hydrophobic structure.
Halogen Substitution :
- Dual chlorine atoms on aromatic rings (target compound and Bis(4-chlorophenylthio)methane ) enhance electron-withdrawing effects and lipophilicity compared to fluorine -substituted analogs like 1-Chloro-2-fluoro-4-{[(4-fluorophenyl)sulfanyl]methyl}benzene .
Applications: The target’s structure aligns with pesticides (e.g., Sulphenone derivatives ), while sulfone-containing analogs are used in high-stability materials. Fluorinated compounds are explored for pharmaceuticals due to improved metabolic stability.
Research Findings and Implications
- Synthetic Utility : The butyl chain’s length could facilitate modular synthesis of derivatives, as seen in Chloromethyl 4-chlorophenyl sulfide’s role as a building block .
- Thermal Stability : Sulfone analogs exhibit superior thermal stability, whereas sulfanyl-linked compounds (target, ) may degrade more readily under oxidative conditions.
Biological Activity
1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene, with the CAS number 5409-96-1, is an organic compound characterized by a complex structure featuring a benzene ring substituted with chlorine and sulfanyl groups. Its molecular formula is C16H16Cl2S2, and it has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research.
Structural Formula
The compound consists of:
- A benzene ring .
- A chlorine atom at the para position.
- A butyl chain linked to a sulfanyl group .
- A 4-chlorophenyl group also connected via a sulfanyl linkage.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H16Cl2S2 |
| Molecular Weight | 343.34 g/mol |
| Purity | >90% |
Antimicrobial Properties
Research indicates that compounds with sulfanyl groups often exhibit significant antimicrobial properties. The specific compound under discussion has been investigated for its effectiveness against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although further studies are necessary to quantify this activity.
Anticancer Activity
This compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including:
- HeLa cells
- A549 cells
The mechanism of action appears to involve the disruption of cellular pathways associated with cell survival and proliferation. The compound's structure allows it to interact with cellular proteins, potentially leading to altered functions that promote cancer cell death.
IC50 Values
Research has reported varying IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 8.55 ± 0.35 |
| A549 | 14.31 ± 0.90 |
The biological activity of this compound may be attributed to its ability to form covalent bonds with thiol groups in proteins, disrupting their normal functions. Additionally, its redox properties may facilitate interactions with cellular components such as DNA and proteins, leading to oxidative stress and subsequent cell death.
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of various sulfanyl compounds revealed that derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 46.9 µg/mL to 93.7 µg/mL against multi-drug resistant bacteria .
- Anticancer Study : In a comparative analysis of several thiazole-bearing compounds, those containing similar sulfanyl functionalities demonstrated significant cytotoxic effects on Jurkat and HT29 cells, suggesting a correlation between structure and biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
